![molecular formula C17H19BrClNO B1442786 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride CAS No. 1219956-89-4](/img/structure/B1442786.png)
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride
Vue d'ensemble
Description
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various areas of research. This compound is a derivative of pyrrolidine, an alicyclic compound that is found in many natural products. It is an important intermediate in the synthesis of many different compounds and has been used in the synthesis of drugs and other pharmaceuticals. In addition, this compound has been studied for its potential use in the synthesis of other compounds and for its potential applications in scientific research.
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine derivatives, including compounds structurally related to 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride, are widely utilized in medicinal chemistry for the development of new therapeutic agents. The interest in these compounds stems from their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon known as “pseudorotation”. These features make pyrrolidine derivatives valuable for designing drugs with novel biological profiles, particularly in targeting selective proteins and enhancing drug candidate binding modes due to different stereoisomers and spatial orientations of substituents (Li Petri et al., 2021).
Chemical Synthesis and Functionalization
The synthesis and functionalization of pyrrolidine rings, including those similar to the specified compound, are critical in drug development. Techniques involve ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives. These methods allow for the modification of pyrrolidine derivatives to achieve desired biological activities by manipulating steric factors and understanding structure-activity relationships (SAR). This approach guides medicinal chemists in optimizing new pyrrolidine compounds for diverse biological activities (Li Petri et al., 2021).
Analyse Biochimique
Biochemical Properties
3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, its brominated biphenyl structure allows it to bind to specific protein targets, modulating their activity and influencing cellular functions.
Cellular Effects
The effects of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, it may affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby impacting cell proliferation and survival. The compound’s influence on cellular metabolism includes alterations in glycolysis and oxidative phosphorylation, which can affect the overall energy balance within cells.
Molecular Mechanism
At the molecular level, 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic function, affecting the metabolism of endogenous and exogenous compounds. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions may lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and improved cellular function. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These findings highlight the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis . Additionally, it may affect the levels of metabolites such as glucose, lactate, and pyruvate, thereby influencing cellular energy balance and metabolic health.
Transport and Distribution
The transport and distribution of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, it may bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of the compound within tissues is also dependent on its affinity for specific cell types and its ability to penetrate biological barriers.
Subcellular Localization
The subcellular localization of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of a nuclear localization signal may facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins. Similarly, mitochondrial targeting sequences may direct the compound to mitochondria, affecting mitochondrial function and energy production.
Propriétés
IUPAC Name |
3-[(2-bromo-4-phenylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-16-10-15(14-4-2-1-3-5-14)6-7-17(16)20-12-13-8-9-19-11-13;/h1-7,10,13,19H,8-9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMBCYLFHKGIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




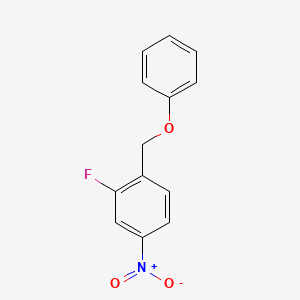
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)
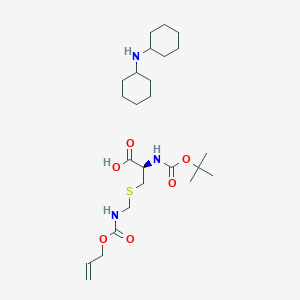
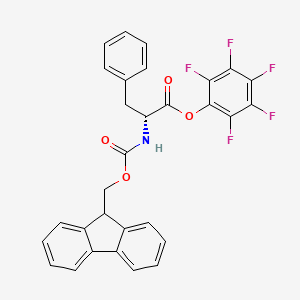
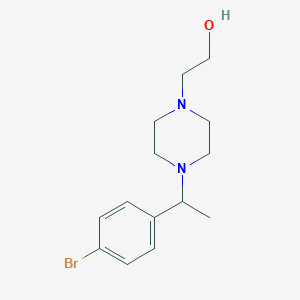
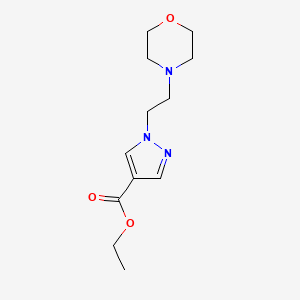
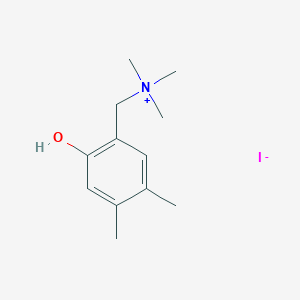
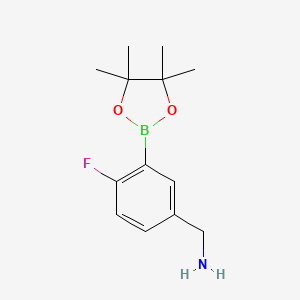
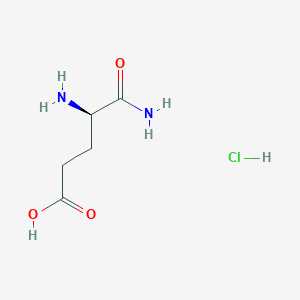

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)
![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)
